molecular formula C13H16O B11907231 7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B11907231
M. Wt: 188.26 g/mol
InChI Key: TUVYRJTXDSDYLT-UHFFFAOYSA-N
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Description

7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one: is an organic compound that belongs to the class of indanones It features a tert-butyl group attached to the seventh position of the indanone ring system

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

7-tert-butyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H16O/c1-13(2,3)10-6-4-5-9-7-8-11(14)12(9)10/h4-6H,7-8H2,1-3H3

InChI Key

TUVYRJTXDSDYLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1C(=O)CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one typically involves the alkylation of 2,3-dihydro-1H-inden-1-one with tert-butyl halides under basic conditions. Common reagents used in this process include tert-butyl bromide and a strong base such as potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of 7-(tert-Butyl)-indan-1-one or 7-(tert-Butyl)-indan-1-carboxylic acid.

    Reduction: Formation of 7-(tert-Butyl)-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of various substituted indanones depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
The compound serves as an essential building block in organic chemistry. Its structure allows for the synthesis of more complex organic molecules through various reactions. For instance, it can be utilized in the formation of indanone derivatives and other cyclic compounds, which are pivotal in creating pharmaceuticals and agrochemicals.

Reactions and Mechanisms
The compound participates in several chemical reactions, including:

  • Electrophilic Aromatic Substitution : The tert-butyl group enhances the reactivity of the indanone ring, making it a suitable substrate for electrophilic attack.
  • Nucleophilic Additions : The carbonyl group can undergo nucleophilic addition reactions, leading to the formation of alcohols and other functional groups.

Medicinal Chemistry

Potential Therapeutic Applications
Research indicates that 7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one may exhibit biological activities that are beneficial in medicinal chemistry:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound could possess antimicrobial activity against various bacterial strains. The structural modifications can enhance potency against pathogens like Escherichia coli and Staphylococcus aureus.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Case Studies
Recent studies have focused on synthesizing analogs of this compound to evaluate their biological activities. For example:

  • A study demonstrated that specific modifications to the indanone structure resulted in compounds with significantly improved antibacterial activity compared to standard antibiotics like ampicillin .

Materials Science

Polymer Chemistry
The compound can be used as a monomer or additive in polymer synthesis. Its unique structure contributes to the thermal stability and mechanical properties of polymers. Research has shown that incorporating such indanone derivatives into polymer matrices can enhance their performance in various applications, including coatings and composites.

Nanomaterials
In nanotechnology, derivatives of this compound have been investigated for their potential use in creating nanostructured materials. These materials exhibit unique optical and electronic properties suitable for applications in sensors and electronic devices.

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Organic SynthesisBuilding block for complex organic moleculesIndanone derivatives synthesis
Medicinal ChemistryPotential antimicrobial and anti-inflammatory propertiesStudies on antibacterial activity against pathogens
Materials ScienceUsed as a monomer/additive in polymer chemistryEnhanced thermal stability in polymer matrices
NanotechnologyDevelopment of nanostructured materials with unique propertiesApplications in sensors and electronic devices

Mechanism of Action

The mechanism of action of 7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may bind to active sites of enzymes, altering their catalytic activity and affecting metabolic pathways. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2,3-Dihydro-1H-inden-1-one: Lacks the tert-butyl group, resulting in different reactivity and applications.

    7-Methyl-2,3-dihydro-1H-inden-1-one: Contains a methyl group instead of a tert-butyl group, leading to variations in steric and electronic properties.

    7-Ethyl-2,3-dihydro-1H-inden-1-one: Features an ethyl group, offering different chemical behavior compared to the tert-butyl derivative.

Uniqueness: 7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.

Biological Activity

7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a dihydroindene structure, which is known for its diverse biological activities. The presence of the tert-butyl group is significant as it influences the compound's solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties . For instance, studies have shown that derivatives containing the tert-butyl group can inhibit the growth of various bacterial strains. The mechanism typically involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to affect cell cycle progression and promote cell death through the activation of caspases and modulation of apoptotic markers .

The biological activity of this compound is thought to be mediated through several biochemical pathways:

  • Target Interaction : The compound may interact with specific enzymes or receptors involved in cell signaling pathways.
  • Oxidative Stress : Similar compounds have been shown to induce oxidative stress in target cells, leading to cellular damage and apoptosis .

Pharmacokinetics

Pharmacokinetic studies on related compounds indicate that they possess favorable absorption and metabolic profiles. For example, a study on a similar tert-butyl ester-based prodrug revealed high aqueous solubility and significant tumor exposure, suggesting that this compound may exhibit similar pharmacokinetic advantages .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor of cholinesterases

Notable Research Findings

  • Antimicrobial Studies : A study highlighted that derivatives of compounds similar to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Studies : In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Q & A

Q. What are the common synthetic routes for 7-(tert-Butyl)-2,3-dihydro-1H-inden-1-one?

A primary method involves the reduction of substituted indanone precursors. For example, 5-(tert-butyl)-2,3-dihydro-1H-inden-1-one is reduced using sodium borohydride (NaBH₄) in ethanol under reflux, yielding the corresponding alcohol with 72% purity after crystallization . Another route employs Suzuki-Miyaura coupling or nucleophilic substitution with tert-butyl groups introduced via palladium catalysis. Multi-step syntheses (e.g., bromination followed by tert-butyl group installation) may achieve 70% yields over two steps .

Method Reactants/Conditions Yield Purity Reference
NaBH₄ reductionEthanol, reflux72%98%
Multi-step synthesisBromination + tert-butyl installation70%N/A

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

Key methods include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., tert-butyl protons at δ 1.32 ppm and aromatic protons at δ 7.35–7.29 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1652 cm⁻¹, tert-butyl C-H at 2840–2952 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated 278.1306, observed 278.1302) .

Q. What safety precautions are required when handling this compound?

  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for volatile steps (e.g., reflux).
  • Waste disposal : Segregate organic waste and use certified disposal services .

Q. How is purity optimized during synthesis?

Crystallization from petroleum ether (50–70°C) removes impurities, achieving 98% purity . Column chromatography (silica gel, hexane/ethyl acetate) is also effective for intermediates .

Q. What are common derivatives of this compound in medicinal chemistry?

Derivatives include:

  • FAK inhibitors : 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy) analogs for ovarian cancer .
  • Antimicrobial agents : (E)-2-((1H-indol-3-yl)methylene) derivatives active against E. coli and B. subtilis .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties?

The B3LYP/6-31G(d,p) basis set calculates:

  • HOMO-LUMO gaps : Predicts reactivity (e.g., global electrophilicity index = 3.72 eV for related indenones) .
  • Molecular electrostatic potential (MEP) : Maps electron-rich regions for nucleophilic attack .

Q. How is biological activity evaluated against cancer targets?

  • FAK inhibition assays : Measure IC₅₀ values using kinase activity kits (e.g., ATP competition assays) .
  • Anticancer screening : Test cytotoxicity against ovarian cancer cell lines (e.g., SKOV-3) via MTT assays .

Q. What crystallographic tools resolve structural ambiguities?

SHELXL refines X-ray data for bond lengths/angles (e.g., tert-butyl C-C bonds ≈ 1.54 Å). SHELXE aids phase determination in high-throughput crystallography .

Q. How are reaction conditions optimized for scale-up?

  • Catalyst screening : Palladium vs. copper catalysts for coupling efficiency.
  • Solvent selection : Polar aprotic solvents (DMF) improve tert-butyl group incorporation .

Q. How to resolve contradictions in spectroscopic vs. computational data?

  • Cross-validation : Compare experimental IR/NMR with DFT-predicted spectra .
  • Dynamic effects : Account for solvent interactions in DFT models (e.g., PCM solvent fields) .

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